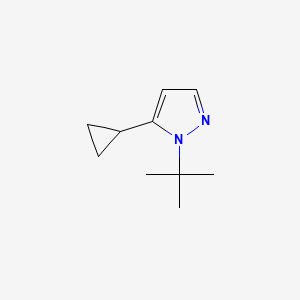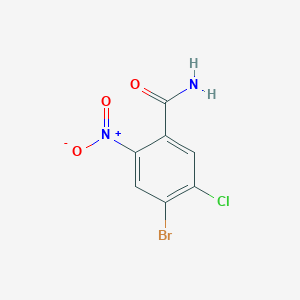
4-Bromo-5-chloro-2-nitrobenzamide
Vue d'ensemble
Description
4-Bromo-5-chloro-2-nitrobenzamide is an organic chemical compound with the molecular formula C7H3BrClN2O3 . It is used in various chemical reactions and has a molecular weight of 279.48 .
Synthesis Analysis
The synthesis of 4-Bromo-5-chloro-2-nitrobenzamide involves several steps. The process is complex and requires careful control of conditions to ensure the correct product is formed . The synthesis of polysubstituted benzenes, such as this compound, often involves the careful planning of the sequence of reactions .Molecular Structure Analysis
The molecular structure of 4-Bromo-5-chloro-2-nitrobenzamide can be represented by the InChI code: 1S/C7H4BrClN2O3/c8-4-2-6(11(13)14)3(7(10)12)1-5(4)9/h1-2H,(H2,10,12) .Chemical Reactions Analysis
The chemical reactions involving 4-Bromo-5-chloro-2-nitrobenzamide are complex and varied. The compound can participate in various types of reactions, including nucleophilic substitution reactions .Applications De Recherche Scientifique
Application in Pharmaceutical Chemistry
- Specific Scientific Field: Pharmaceutical Chemistry .
- Summary of the Application: 4-Bromo-5-chloro-2-nitrobenzamide is used as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application or Experimental Procedures: The compound is prepared effectively in six steps from dimethyl terephthalate, a cheap and easily available starting material. The steps include nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with a total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
Safety And Hazards
Handling 4-Bromo-5-chloro-2-nitrobenzamide requires caution. It is recommended to avoid breathing dust, avoid contact with skin and eyes, and use personal protective equipment .
Relevant Papers There are several relevant papers and documents related to 4-Bromo-5-chloro-2-nitrobenzamide. These include peer-reviewed papers, technical documents, and more available at Sigma-Aldrich . Further details can be found in these resources.
Propriétés
IUPAC Name |
4-bromo-5-chloro-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O3/c8-4-2-6(11(13)14)3(7(10)12)1-5(4)9/h1-2H,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIGUDSBSUKTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-chloro-2-nitrobenzamide | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

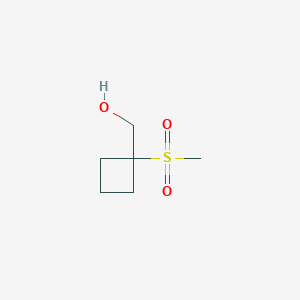
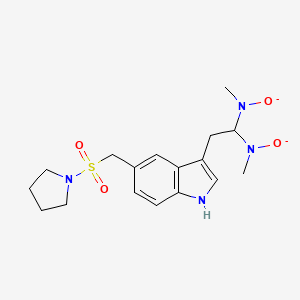
![N'-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B1381018.png)
![4-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline hydrochloride](/img/structure/B1381019.png)
![6-Aminobenzo[c]isothiazole](/img/structure/B1381021.png)
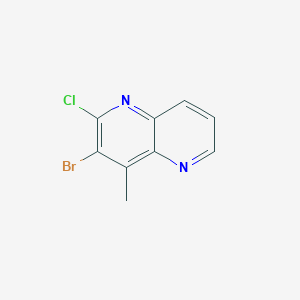
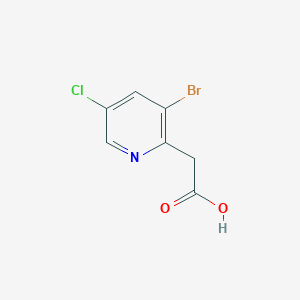

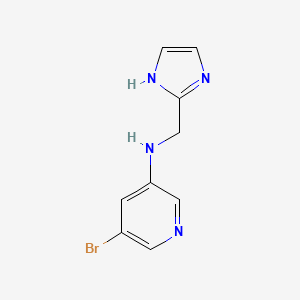
![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)
![1-[1-(2-Aminoethyl)-1H-indol-3-yl]ethanone oxalate](/img/structure/B1381033.png)
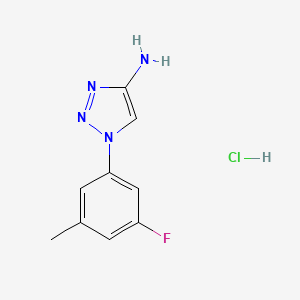
![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)
